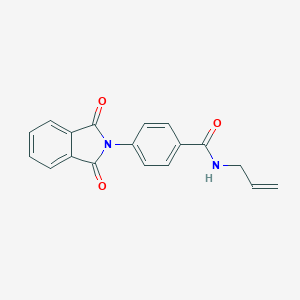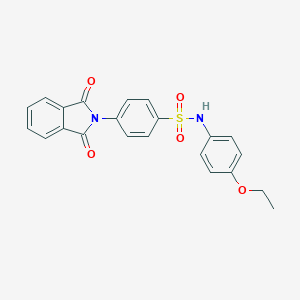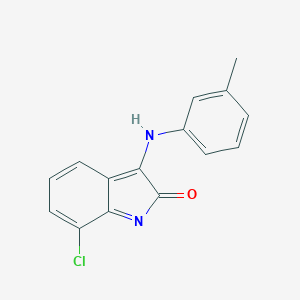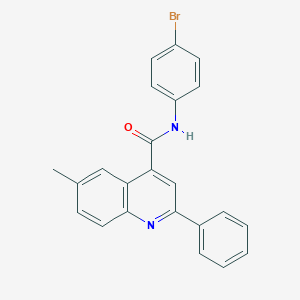![molecular formula C19H14F3N5O3S B402276 N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402276.png)
N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, thiophene-2-carboxylic acid, and trifluoromethyl-substituted reagents. The key steps may involve:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-dimethoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the 2-thienyl group: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.
Incorporation of the trifluoromethyl group: This step may involve trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and lipophilicity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H14F3N5O3S |
|---|---|
Poids moléculaire |
449.4g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5O3S/c1-29-10-5-6-11(13(8-10)30-2)23-17(28)16-25-18-24-12(14-4-3-7-31-14)9-15(19(20,21)22)27(18)26-16/h3-9H,1-2H3,(H,23,28) |
Clé InChI |
YFQAUBQTPQTXAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)







![2-[(4-Cyanobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B402210.png)

![1,8-Dimethyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402212.png)

